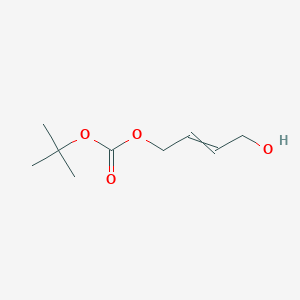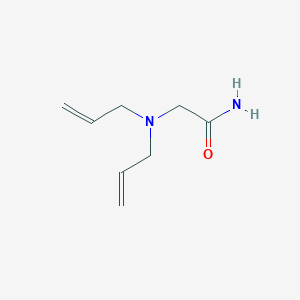
L-Arginine, L-alanyl-L-lysyl-L-leucyl-L-glutaminyl-L-prolyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Arginine, L-alanyl-L-lysyl-L-leucyl-L-glutaminyl-L-prolyl-: is a complex peptide composed of multiple amino acids. This compound is significant due to its involvement in various biological processes, including protein synthesis, cellular signaling, and metabolic pathways. Each amino acid in this peptide contributes to its unique properties and functions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine, L-alanyl-L-lysyl-L-leucyl-L-glutaminyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system (e.g., E. coli), which then produces the peptide. The peptide is subsequently purified using chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
L-Arginine, L-alanyl-L-lysyl-L-leucyl-L-glutaminyl-L-prolyl-: can undergo various chemical reactions, including:
Oxidation: This reaction can occur at specific amino acid residues like methionine or cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: N-hydroxysuccinimide (NHS) esters for amine modification.
Major Products
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Wissenschaftliche Forschungsanwendungen
L-Arginine, L-alanyl-L-lysyl-L-leucyl-L-glutaminyl-L-prolyl-: has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and protein-protein interactions.
Medicine: Explored for its potential therapeutic effects, including wound healing and immune modulation.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
Wirkmechanismus
The mechanism of action of L-Arginine, L-alanyl-L-lysyl-L-leucyl-L-glutaminyl-L-prolyl- involves its interaction with specific molecular targets and pathways. For instance, L-arginine is known to be a precursor for nitric oxide (NO) synthesis, which plays a crucial role in vasodilation and immune response. The peptide may also interact with cell surface receptors, influencing cellular signaling pathways and gene expression.
Vergleich Mit ähnlichen Verbindungen
L-Arginine, L-alanyl-L-lysyl-L-leucyl-L-glutaminyl-L-prolyl-: can be compared with other peptides such as:
L-Alanyl-L-glutamine: Known for its role in enhancing immune function and gut health.
Semaglutide: A peptide used in the treatment of type 2 diabetes due to its agonistic effect on glucagon-like peptide-1 receptors.
Davunetide: Investigated for its neuroprotective properties.
The uniqueness of L-Arginine, L-alanyl-L-lysyl-L-leucyl-L-glutaminyl-L-prolyl- lies in its specific amino acid sequence, which imparts distinct biological activities and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
652144-08-6 |
|---|---|
Molekularformel |
C31H57N11O8 |
Molekulargewicht |
711.9 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C31H57N11O8/c1-17(2)16-22(41-26(45)19(8-4-5-13-32)38-25(44)18(3)33)27(46)39-20(11-12-24(34)43)29(48)42-15-7-10-23(42)28(47)40-21(30(49)50)9-6-14-37-31(35)36/h17-23H,4-16,32-33H2,1-3H3,(H2,34,43)(H,38,44)(H,39,46)(H,40,47)(H,41,45)(H,49,50)(H4,35,36,37)/t18-,19-,20-,21-,22-,23-/m0/s1 |
InChI-Schlüssel |
AFHSNJKVBDCGLA-LLINQDLYSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


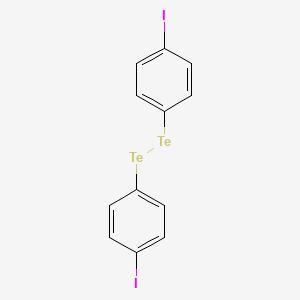
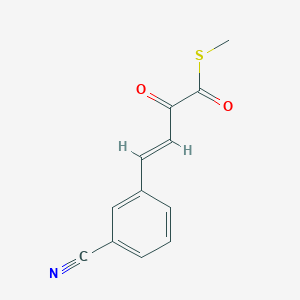

![Methyl 2-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]-5-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]-3-methoxycarbonylphenyl]methyl]benzoate](/img/structure/B12533950.png)
![(1S,6R)-3-(hydroxymethyl)-1-pent-4-enyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B12533956.png)
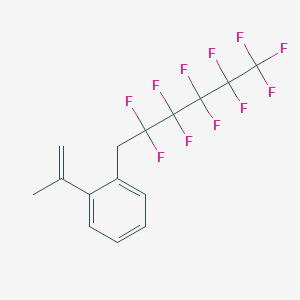

![N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]pyridine-4-carboxamide](/img/structure/B12533970.png)
![5-Chloro-2-[4-(methanesulfonyl)phenyl]-3-(pyridin-3-yl)-4H-pyran-4-one](/img/structure/B12533971.png)
![3-Oxo-4-(3-{4-[(E)-phenyldiazenyl]phenyl}triazan-1-ylidene)cyclohexa-1,5-diene-1-sulfonamide](/img/structure/B12533977.png)
![3,5-Bis[(prop-2-yn-1-yl)oxy]benzoyl chloride](/img/structure/B12533980.png)
